5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide
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Overview
Description
5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a methyl group, and a pyridine ring. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyridine derivative under mild conditions . The reaction conditions often include a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Chemical Reactions Analysis
5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Compared to other fluorinated pyridine derivatives, 5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern. Similar compounds include:
Properties
IUPAC Name |
5-fluoro-4-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-5-12(16-8-11(9)14)13(18)17-7-10-3-2-4-15-6-10/h2-6,8H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZUHBTVULWIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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